molecular formula C9H8N2O2 B1599688 6-Aminoisoquinoline-1,3(2H,4H)-dione CAS No. 611187-09-8

6-Aminoisoquinoline-1,3(2H,4H)-dione

Cat. No. B1599688
M. Wt: 176.17 g/mol
InChI Key: VTMMCRDPMMIBGP-UHFFFAOYSA-N
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Description

It belongs to the class of isoquinoline alkaloids and exhibits diverse biological activities. These compounds have garnered significant attention due to their potential therapeutic applications .


Synthesis Analysis

  • Development of Initial Compounds : Researchers explore pre-functionalized o-alkynylaryl aldehydes/ketones and in situ reactions from arylaldehydes and alkynes to create the initial compounds .
  • Catalytic Methods : Various catalytic methods have been investigated, including those based on strong acids, alkali, transition metal ions, and non-metal catalysts .

Molecular Structure Analysis

The molecular structure of 6-Aminoisoquinoline-1,3(2H,4H)-dione consists of an isoquinoline ring with an amino group (NH₂) at position 6. The presence of the carbonyl group (C=O) at position 3 gives rise to the 1,3-dione functionality .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, its core scaffold allows for various transformations. Notably, in situ oxidation followed by a cascade process can lead to isoquinoline-1,3,4(2H)-triones, which are oxygen-rich heterocyclic compounds .

Scientific Research Applications

  • Antitumor Activity : A study synthesized derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones and evaluated their antitumor activity. One compound, in particular, showed potential in inhibiting tumor growth in a nude mice PANC-1 xenograft model (Kang et al., 2014).

  • Heterocyclic Compound Synthesis : Another research focused on the synthesis of heterocyclic compounds utilizing fused and suspended routes with 2-aminoisoquinoline-1,3-(2H,4H)-dione. This study explored the moderate yield production of various derivatives (Shaheen et al., 2020).

  • HIV-1 Inhibition : Research into magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones found them to be inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. One derivative in particular showed promise in inhibiting viral replication (Billamboz et al., 2011).

  • Cyclin-Dependent Kinase Inhibition : A novel class of potential antitumor agents, including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, was discovered. These derivatives potently and selectively inhibit CDK4, a cyclin-dependent kinase, over CDK2 and CDK1 (Tsou et al., 2009).

  • Synthetic Methods Development : Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione by radical cascade reaction have been summarized, highlighting diverse synthetic methods for this compound (Niu & Xia, 2022).

  • Chemosensor Systems : The benzo-[de]Isoquinoline-1,3-Dione Series was studied for its potential as a chemosensor, particularly in the determination of anions (Tolpygin et al., 2012).

  • Breast Cancer Targeting : A naphthalimide analogue, 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), was identified as a potent and selective molecule targeting breast cancer via the arylhydrocarbon receptor pathway (Gilbert et al., 2020).

properties

IUPAC Name

6-amino-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMMCRDPMMIBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469568
Record name 6-amino-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoisoquinoline-1,3(2H,4H)-dione

CAS RN

611187-09-8
Record name 6-amino-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.19 g (30 mmol) of 6-nitroisoquinoline-1,3(2H,4H)-dione in 15 ml of MeOH and 150 ml of N,N-DIMETHYLFORMAMIDE is hydrogenated at 1 atmosphere of H2 at 250 in the presence of 1.5 g of 10% Pd/C for 7 h. The catalyst is removed by filtration through Celite. The filtrate is evaporated to give 5.4 g (100%) of a tan solid, mp 200-2200 (dec); MS (ES+) m/z 177.2 (M+H)+1.
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Tsou, M Otteng, T Tran, MB Floyd Jr… - Journal of medicinal …, 2008 - ACS Publications
The cyclin-dependent kinases (CDKs), as complexes with their respective partners, the cyclins, are critical regulators of cell cycle progression. Because aberrant regulations of CDK4/…
Number of citations: 90 pubs.acs.org

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